(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is a chiral organic compound that features both an amino group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino alcohols.
Reaction Conditions: The key steps may include nucleophilic substitution reactions, reduction reactions, and chiral resolution techniques to obtain the desired enantiomer.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Amides, sulfonamides.
Scientific Research Applications
(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-Amino-1-(pyrimidin-4-yl)ethanol: A racemic mixture of both enantiomers.
Pyrimidine derivatives: Compounds with similar pyrimidine rings but different functional groups.
Uniqueness
(1S)-2-Amino-1-(pyrimidin-4-yl)ethan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H9N3O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4,6,10H,3,7H2/t6-/m0/s1 |
InChI Key |
CLYMYSCEASTLDY-LURJTMIESA-N |
Isomeric SMILES |
C1=CN=CN=C1[C@H](CN)O |
Canonical SMILES |
C1=CN=CN=C1C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.